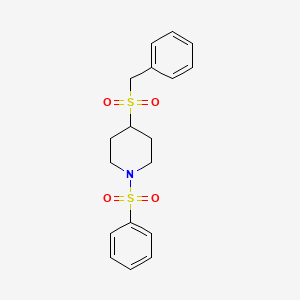

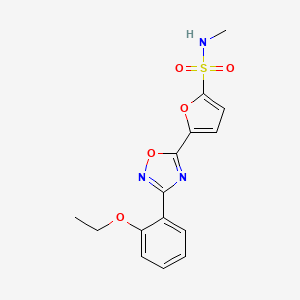

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

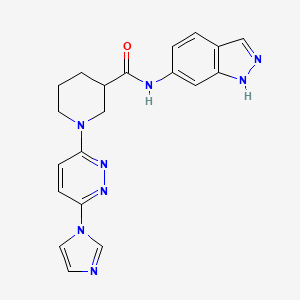

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine is a chemical compound that falls under the category of piperidines . Piperidines are versatile building blocks and important intermediates in many applications, especially for the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, often involves the use of N-acyl-2,3-dihydro-4-pyridones . These intermediates are reduced using zinc/acetic acid, which is a simple, inexpensive, and mild method . Another method involves the use of a base-free Pd (DMSO) 2 (TFA) 2 catalyst, which enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes .Chemical Reactions Analysis

Piperidine derivatives, including this compound, can participate in various chemical reactions. For instance, they can undergo a Pd-catalyzed methodology that provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . They can also participate in a visible-light-promoted decarboxylative annulation protocol .Wissenschaftliche Forschungsanwendungen

Enzymatic Metabolism and Drug Development

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine derivatives have been investigated for their role in the oxidative metabolism of pharmaceutical compounds. For instance, in the study of Lu AA21004, a novel antidepressant, the metabolism pathway involves the oxidation to various metabolites catalyzed by enzymes such as CYP2D6, CYP3A4/5, and others, indicating the importance of such compounds in drug metabolism and disposition (Hvenegaard et al., 2012).

Synthesis and Biological Activity

Synthesis and spectral analysis of compounds containing the piperidine structure, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, have been conducted to evaluate their biological activities. These compounds exhibit interesting properties, such as inhibitory activity against butyrylcholinesterase, highlighting their potential for therapeutic applications (Khalid et al., 2016).

Antimicrobial and Anticholinesterase Activities

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity, making them candidates for treating conditions like dementia. Such studies underline the compound's potential in developing treatments for neurodegenerative diseases (Sugimoto et al., 1990).

Development of Serotonin 4 Receptor Agonists

Benzamide derivatives, including structures related to this compound, have been synthesized and evaluated for their potential as serotonin 4 receptor agonists. These compounds are explored for their ability to enhance gastrointestinal motility, demonstrating the versatility of the piperidine scaffold in drug development (Sonda et al., 2004).

Novel Synthesis Methods

Studies have also focused on novel synthesis methods involving piperidine derivatives for potential pharmaceutical applications. For example, the microwave-assisted synthesis of new sulfonyl hydrazones showcases the methodological advancements in creating compounds with significant biological activities (Karaman et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds such as benzylsulfonyl fluoride are known to act as inhibitors for serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

It can be inferred from related compounds that it may interact with its target by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

Given its potential role as a serine protease inhibitor, it could impact various biological processes regulated by these enzymes, such as digestion, immune response, blood coagulation, and apoptosis .

Result of Action

As a potential serine protease inhibitor, it could prevent the breakdown of specific proteins, thereby influencing various cellular processes .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-benzylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c20-24(21,15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)25(22,23)18-9-5-2-6-10-18/h1-10,17H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIMWCXIUWHWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824292.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2824301.png)

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)

![3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2824307.png)

![Methoxy[(3-methylcyclohexyl)methyl]amine](/img/structure/B2824310.png)

![6-Amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2824312.png)